(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid
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Overview
Description
(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a chloro group at the fourth position and a pentafluoroethyl group at the third position on the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and pentafluoroethyl iodide.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 4-chlorobenzaldehyde and pentafluoroethyl iodide in the presence of a base such as potassium carbonate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with malonic acid in the presence of a catalyst such as piperidine to form the desired this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and pentafluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid involves its interaction with specific molecular targets and pathways. The chloro and pentafluoroethyl groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro)-3-(trifluoromethyl)-(E)-cinnamic acid
- (4-Chloro)-3-(difluoromethyl)-(E)-cinnamic acid
- (4-Chloro)-3-(fluoromethyl)-(E)-cinnamic acid
Uniqueness
(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs with fewer fluorine atoms.
Properties
Molecular Formula |
C11H6ClF5O2 |
---|---|
Molecular Weight |
300.61 g/mol |
IUPAC Name |
(E)-3-[4-chloro-3-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H6ClF5O2/c12-8-3-1-6(2-4-9(18)19)5-7(8)10(13,14)11(15,16)17/h1-5H,(H,18,19)/b4-2+ |
InChI Key |
UJZULSRRVOMZNX-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)C(C(F)(F)F)(F)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)C(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
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